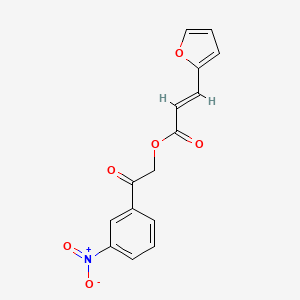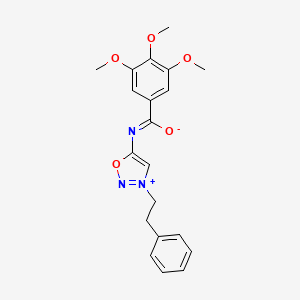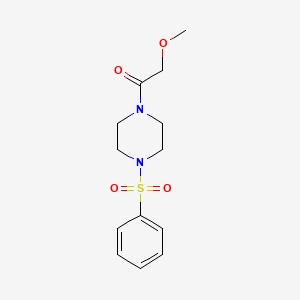
N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide, also known as NBPT, is a chemical compound that has gained attention in the field of agriculture due to its ability to inhibit the activity of the enzyme urease. Urease is responsible for the hydrolysis of urea into ammonia, which is a major source of nitrogen loss in agricultural systems. The use of NBPT as a urease inhibitor has been shown to increase nitrogen use efficiency and reduce environmental pollution.
Mecanismo De Acción
N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide inhibits the activity of the enzyme urease by binding to the active site of the enzyme. This prevents the hydrolysis of urea into ammonia, which reduces nitrogen loss and increases nitrogen use efficiency.
Biochemical and Physiological Effects:
This compound has been shown to have no toxic effects on plants, animals, or humans at the recommended application rates. However, it may have negative effects on soil microbial communities at high application rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide is a useful tool for studying nitrogen cycling in agricultural systems. Its ability to inhibit urease activity allows for the measurement of nitrogen losses through volatilization. However, this compound has limitations in that it only inhibits the activity of urease and does not affect other nitrogen cycling processes.
Direcciones Futuras
There are several future directions for research on N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide. One area of focus is the optimization of application rates to maximize nitrogen use efficiency while minimizing negative effects on soil microbial communities. Another area of focus is the development of new urease inhibitors with improved efficacy and reduced environmental impact. Additionally, the potential use of this compound in medical applications, such as the treatment of Helicobacter pylori infections, warrants further investigation.
Métodos De Síntesis
N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide is synthesized by the reaction of 4-nitroaniline with 4-bromobiphenyl in the presence of a palladium catalyst to form N-(4'-nitro-4-biphenylyl)aniline. This intermediate product is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide has been extensively studied for its use as a urease inhibitor in agriculture. It has been shown to increase nitrogen use efficiency and reduce environmental pollution by reducing the amount of nitrogen lost through volatilization. This compound has also been studied for its potential use in medical applications, such as the treatment of Helicobacter pylori infections.
Propiedades
IUPAC Name |
N-[4-(4-nitrophenyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-17(16-2-1-11-23-16)18-14-7-3-12(4-8-14)13-5-9-15(10-6-13)19(21)22/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEBPESVJKZEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)
![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)






![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)

